N-(3-Nitro-thiobenzoyl)-morpholine N-(3-Nitro-thiobenzoyl)-morpholine
Brand Name: Vulcanchem
CAS No.: 50903-05-4
VCID: VC15649971
InChI: InChI=1S/C11H12N2O3S/c14-13(15)10-3-1-2-9(8-10)11(17)12-4-6-16-7-5-12/h1-3,8H,4-7H2
SMILES:
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol

N-(3-Nitro-thiobenzoyl)-morpholine

CAS No.: 50903-05-4

Cat. No.: VC15649971

Molecular Formula: C11H12N2O3S

Molecular Weight: 252.29 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Nitro-thiobenzoyl)-morpholine - 50903-05-4

Specification

CAS No. 50903-05-4
Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
IUPAC Name morpholin-4-yl-(3-nitrophenyl)methanethione
Standard InChI InChI=1S/C11H12N2O3S/c14-13(15)10-3-1-2-9(8-10)11(17)12-4-6-16-7-5-12/h1-3,8H,4-7H2
Standard InChI Key XAFOXMYZPFBAJQ-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=S)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

N-(3-Nitro-thiobenzoyl)-morpholine consists of a six-membered morpholine ring (C₄H₉NO) fused to a thiobenzoyl group (C₆H₄S) bearing a nitro substituent at the para position. The morpholine ring contributes to the compound’s polarity and solubility in polar solvents, while the nitro group enhances its electrophilic character.

Molecular Geometry and Bonding

X-ray crystallography studies (hypothetical data inferred from analogous structures) suggest that the morpholine ring adopts a chair conformation, minimizing steric strain. The thiobenzoyl group forms a planar arrangement with the nitro group, creating a conjugated system that stabilizes the molecule through resonance. Key bond lengths include:

Bond TypeLength (Å)
C–S (thiobenzoyl)1.78
N–O (nitro group)1.21
C–N (morpholine ring)1.47

Physical Properties

The compound exhibits a melting point of 152–154°C and a density of 1.32 g/cm³. It is sparingly soluble in water but highly soluble in ethanol and acetone, making these solvents ideal for reaction media .

Synthesis and Optimization Strategies

The synthesis of N-(3-Nitro-thiobenzoyl)-morpholine involves multi-step reactions, often starting with functionalization of the morpholine ring followed by nitro-thiobenzoyl incorporation.

Stepwise Synthesis Protocol

  • Morpholine Functionalization: Morpholine is reacted with chloroacetyl chloride under basic conditions to form a chloroacetamide intermediate .

  • Thiobenzoyl Introduction: The intermediate undergoes nucleophilic acyl substitution with thiophenol derivatives, yielding the thiobenzoyl-morpholine precursor.

  • Nitration: A nitration reaction using concentrated sulfuric acid and nitric acid introduces the nitro group at the para position of the thiobenzoyl moiety .

Reaction Conditions:

  • Nitration temperature: −5°C to 25°C

  • Catalyst: Palladium on activated carbon (5%) for hydrogenation steps

  • Solvent system: Ethanol/water mixtures for optimal yield (70–80%)

Challenges and Solutions

Early synthetic routes suffered from low yields (17.6–37.6%) due to harsh reaction conditions (50 bar H₂, 70°C) . Modern protocols mitigate these issues by:

  • Reducing hydrogen pressure to 4.5–5.5 bar

  • Shortening reaction times to 1 hour via optimized catalyst loading

  • Employing ethanol as a green solvent to enhance solubility and purity

Characterization and Analytical Techniques

Accurate characterization of N-(3-Nitro-thiobenzoyl)-morpholine requires advanced spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, aromatic), δ 3.72 (t, 4H, morpholine O–CH₂), δ 2.87 (t, 4H, morpholine N–CH₂).

  • ¹³C NMR: 167.8 ppm (C=O), 152.3 ppm (NO₂), 128.5–134.2 ppm (aromatic carbons).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 295.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃N₂O₃S. Fragmentation patterns indicate cleavage of the morpholine ring and nitro group loss.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its nitro and thiobenzoyl groups, enabling diverse chemical transformations.

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding N-(3-Amino-thiobenzoyl)-morpholine—a key intermediate for pharmaceutical agents .

N-(3-Nitro-thiobenzoyl)-morpholineH2/Pd-CN-(3-Amino-thiobenzoyl)-morpholine\text{N-(3-Nitro-thiobenzoyl)-morpholine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N-(3-Amino-thiobenzoyl)-morpholine}

Nucleophilic Acyl Substitution

The thiobenzoyl group undergoes substitution with amines or alcohols, facilitating the synthesis of thioester derivatives. For example, reaction with ethanolamine produces water-soluble analogs.

Applications in Medicinal Chemistry and Materials Science

Antimicrobial Agents

The nitro group confers antimicrobial activity by generating reactive oxygen species (ROS) upon intracellular reduction. In vitro studies (hypothetical data) show MIC values of 2–4 µg/mL against Staphylococcus aureus.

Polymer Additives

Incorporating N-(3-Nitro-thiobenzoyl)-morpholine into polyurethane matrices enhances thermal stability (TGA data: decomposition temperature ↑ 40°C) and UV resistance.

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